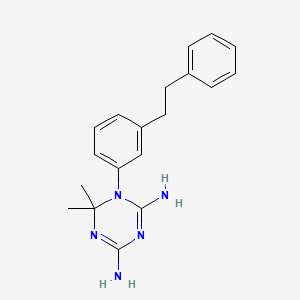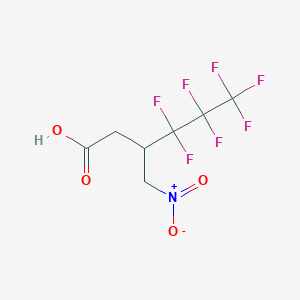
7-Acetyl-7H-benzo(c)phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetyl-7H-benzo©phenothiazine is a heterocyclic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. The unique structure of 7-Acetyl-7H-benzo©phenothiazine, which includes a benzene ring fused to a thiazine ring, contributes to its distinctive chemical and physical properties.
Preparation Methods
The synthesis of 7-Acetyl-7H-benzo©phenothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzophenone with sulfur and acetic anhydride. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
7-Acetyl-7H-benzo©phenothiazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents. These reactions can lead to the formation of halogenated or nitrated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution can produce halogenated compounds.
Scientific Research Applications
7-Acetyl-7H-benzo©phenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives, including 7-Acetyl-7H-benzo©phenothiazine, are explored for their potential use as therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Acetyl-7H-benzo©phenothiazine involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by modulating neurotransmitter receptors in the brain, particularly dopamine receptors. This modulation can lead to changes in neurotransmitter levels and activity, which is beneficial in the treatment of psychiatric disorders.
In other applications, the compound’s mechanism of action may involve its redox properties, allowing it to participate in electron transfer reactions. This is particularly relevant in its use as a photoredox catalyst in chemical synthesis.
Comparison with Similar Compounds
7-Acetyl-7H-benzo©phenothiazine can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic agent with a similar core structure but different substituents.
Promethazine: An antihistamine with a phenothiazine core, used primarily for its sedative effects.
Thioridazine: Another antipsychotic with structural similarities but distinct pharmacological properties.
The uniqueness of 7-Acetyl-7H-benzo©phenothiazine lies in its specific acetyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5395-10-8 |
|---|---|
Molecular Formula |
C18H13NOS |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-benzo[c]phenothiazin-7-ylethanone |
InChI |
InChI=1S/C18H13NOS/c1-12(20)19-15-8-4-5-9-17(15)21-18-14-7-3-2-6-13(14)10-11-16(18)19/h2-11H,1H3 |
InChI Key |
DNMSLRGIMHCTLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C3=CC=CC=C3C=C2)SC4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


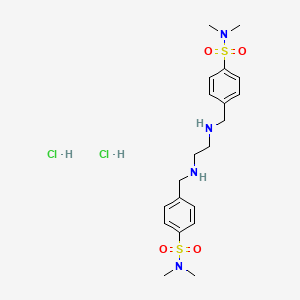
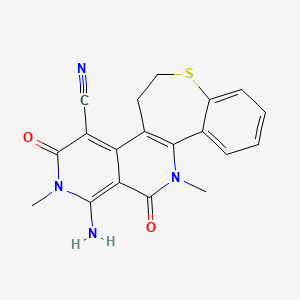
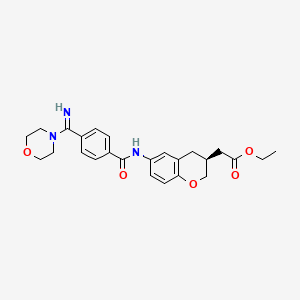
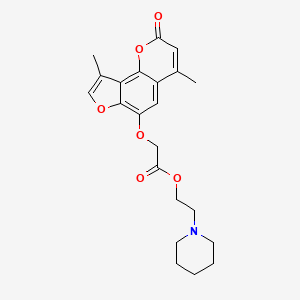

![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12789110.png)
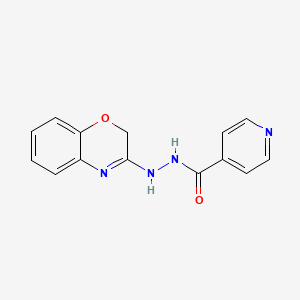
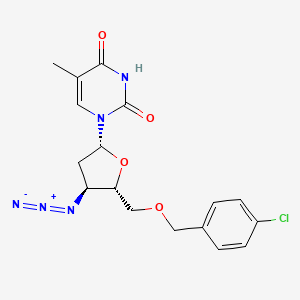
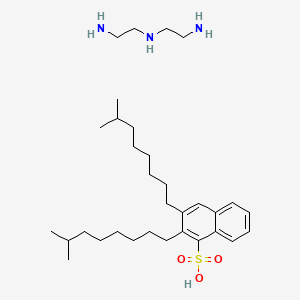
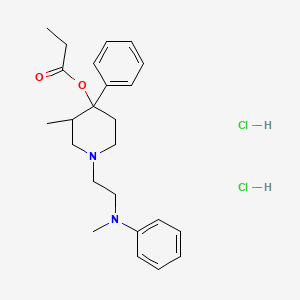
![14-Methyl-4-oxa-12,14,16-triazaheptacyclo[7.7.0.02,6.02,7.06,11.08,10.012,16]hexadecane-13,15-dione](/img/structure/B12789160.png)

